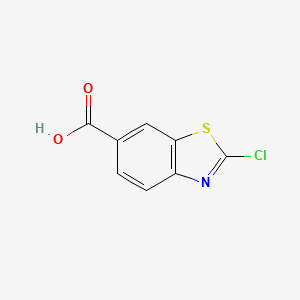

2-Chloro-1,3-benzothiazole-6-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-1,3-benzothiazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO2S/c9-8-10-5-2-1-4(7(11)12)3-6(5)13-8/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLAKWSXVXQRGDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)SC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594309 | |

| Record name | 2-Chloro-1,3-benzothiazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3855-95-6 | |

| Record name | 2-Chloro-1,3-benzothiazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-1,3-benzothiazole-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Chloro-1,3-benzothiazole-6-carboxylic acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and in-depth overview of the synthesis of 2-Chloro-1,3-benzothiazole-6-carboxylic acid, a crucial heterocyclic building block in medicinal chemistry and materials science. This document details a reliable two-step synthetic pathway, commencing with the formation of a 2-aminobenzothiazole intermediate followed by a Sandmeyer-type transformation to yield the target chlorinated product. The guide is designed to provide researchers and drug development professionals with a robust and reproducible methodology, grounded in established chemical principles. Each step is elucidated with detailed experimental protocols, mechanistic insights, and safety considerations to ensure successful execution and a thorough understanding of the underlying chemistry.

Introduction: The Significance of the Benzothiazole Scaffold

Benzothiazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of drug discovery and materials science.[1] The inherent planarity and aromaticity of the benzothiazole ring system, coupled with its ability to participate in various non-covalent interactions, make it a privileged scaffold in medicinal chemistry. This versatile core is present in a wide array of pharmacologically active agents exhibiting anticancer, antimicrobial, and antiviral properties.

The specific target of this guide, this compound, serves as a key intermediate for the synthesis of more complex molecules. The chloro-substituent at the 2-position acts as a versatile handle for nucleophilic substitution reactions, allowing for the introduction of diverse functionalities. The carboxylic acid group at the 6-position provides a site for amide bond formation, esterification, or other derivatizations, further expanding the molecular diversity accessible from this building block.

This guide will focus on a logical and efficient two-step synthesis, beginning with the construction of the benzothiazole ring system to form 2-amino-1,3-benzothiazole-6-carboxylic acid, followed by the strategic replacement of the amino group with a chloro substituent via the Sandmeyer reaction.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is strategically designed in two principal stages. This approach ensures high yields and purity of the final product by first constructing the core heterocyclic structure and then introducing the desired chloro-functionality.

Figure 1: Overall synthetic workflow for this compound.

The initial step involves the cyclization of a readily available starting material, 4-aminobenzoic acid, to form the 2-aminobenzothiazole ring system. The second and final step is a diazotization of the 2-amino group followed by a copper(I) chloride-mediated Sandmeyer reaction to install the 2-chloro substituent.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 2-Amino-1,3-benzothiazole-6-carboxylic acid

This crucial first step involves the formation of the benzothiazole core through a thiocyanation reaction of 4-aminobenzoic acid.

Reaction Scheme:

[Chemical Structure of 2-Amino-1,3-benzothiazole-6-carboxylic acid] --(1. NaNO2, HCl)--> [Diazonium Salt Intermediate] --(2. CuCl)--> [Chemical Structure of this compound]

Figure 3: Simplified mechanism of the Sandmeyer chlorination.

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons on the benzothiazole ring. The integration of these signals should correspond to the number of protons. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the correct number of carbon atoms in their respective chemical environments, including the carbonyl carbon of the carboxylic acid and the carbons of the benzothiazole core.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the C=O stretch of the carboxylic acid (typically around 1700 cm⁻¹), the O-H stretch of the carboxylic acid (a broad band from 2500-3300 cm⁻¹), and the aromatic C=C and C-H stretching vibrations.

-

Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound, confirming the successful incorporation of the chlorine atom. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable in the mass spectrum, providing definitive evidence for the presence of a single chlorine atom.

Table 3: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic proton signals, broad singlet for COOH proton. |

| ¹³C NMR | Signals for aromatic carbons and the carbonyl carbon. |

| IR (cm⁻¹) | ~1700 (C=O), 2500-3300 (broad, O-H), aromatic C-H and C=C stretches. |

| MS (m/z) | Molecular ion peak corresponding to C₈H₄ClNO₂S and characteristic chlorine isotope pattern. |

Safety and Handling

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Specific Hazards:

-

Bromine: Highly corrosive and toxic. Handle with extreme care in a fume hood.

-

Sodium Nitrite: Oxidizing agent and toxic. Avoid contact with skin and eyes.

-

Hydrochloric Acid: Corrosive. Handle with care.

-

Diazonium Salts: Potentially explosive, especially when dry. Do not isolate the diazonium salt intermediate. Keep the reaction mixture cold during its formation and use it immediately in the subsequent step.

-

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. By following the outlined protocols and understanding the underlying chemical principles, researchers can confidently synthesize this valuable intermediate for their drug discovery and materials science endeavors. The self-validating nature of the described protocols, coupled with the provided mechanistic insights, ensures a high degree of reproducibility and success.

References

-

Gauth. Sandmeyer reaction. [Link]

- Google Patents.

- Google Patents.

-

Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

-

National Center for Biotechnology Information. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

-

National Center for Biotechnology Information. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. [Link]

-

Organic Chemistry Portal. Diazotisation. [Link]

-

ResearchGate. AN EFFECTIVE SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES. [Link]

-

SAS Publishers. Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole. [Link]

-

Sciencemadness Discussion Board. 2-Amino benzothiazole 6-carboxylic acid synthesis. [Link]

-

SpectraBase. 6-benzothiazolecarboxylic acid, 2-[(2-chlorobenzoyl)amino]-, 1-methylethyl ester. [Link]

-

The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. [Link]

-

Wiley Online Library. Organic Chemistry: A Tenth Edition. [Link]

-

MDPI. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. [Link]

Sources

An In-depth Technical Guide to 2-Chloro-1,3-benzothiazole-6-carboxylic acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the Benzothiazole Scaffold

The benzothiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][3] Its unique structural and electronic properties allow for diverse interactions with biological targets, making it a cornerstone in the design of novel therapeutic agents. Among the vast library of benzothiazole derivatives, 2-Chloro-1,3-benzothiazole-6-carboxylic acid stands out as a particularly valuable building block for drug discovery and development. The presence of a carboxylic acid group at the 6-position provides a handle for further functionalization, enabling the exploration of structure-activity relationships and the optimization of pharmacokinetic profiles. The chloro-substituent at the 2-position serves as a versatile reactive site, amenable to nucleophilic substitution reactions for the introduction of a wide array of functional groups. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this important synthetic intermediate.

Physicochemical Properties

| Property | Value/Information | Source/Justification |

| CAS Number | 3855-95-6 | [1][4][5][6] |

| Molecular Formula | C₈H₄ClNO₂S | [1][4] |

| Molecular Weight | 213.64 g/mol | [1][4] |

| Physical Form | Solid | |

| Melting Point | Data not available. The related compound, benzothiazole-6-carboxylic acid, has a melting point of 245-251 °C. The introduction of a chloro group may alter the crystal lattice and intermolecular interactions, thus affecting the melting point. | |

| Solubility | Expected to be soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) due to the polar carboxylic acid group. Limited solubility is expected in nonpolar solvents like hexanes. Solubility in alcohols like methanol and ethanol is likely to be moderate. | Inferred from the structure and general solubility of similar carboxylic acids. |

| pKa | Data not available. The pKa of benzoic acid is approximately 4.2. The electron-withdrawing nature of the benzothiazole ring and the chloro substituent is expected to increase the acidity of the carboxylic acid, thus lowering the pKa value relative to benzoic acid. | Inferred from electronic effects on carboxylic acid acidity. |

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene ring of the benzothiazole core. The chemical shifts and coupling patterns will be influenced by the positions of the carboxylic acid and the thiazole ring. Based on the analysis of a related derivative, the aromatic protons are expected to appear as multiplets in the range of δ 7.5-8.5 ppm.[7] The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region, typically around 165-185 ppm.[8][9] The carbon atoms of the benzothiazole ring will appear in the aromatic region (approximately 110-160 ppm), with the carbon attached to the chlorine atom (C2) showing a characteristic chemical shift. Quaternary carbons will generally exhibit weaker signals.[10]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands. A broad O-H stretching vibration from the carboxylic acid is expected in the region of 2500-3300 cm⁻¹.[11][12] A strong C=O stretching vibration for the carboxylic acid carbonyl group should be observed around 1700 cm⁻¹.[11][12] The spectrum will also feature C=C and C=N stretching vibrations from the aromatic and thiazole rings in the 1400-1600 cm⁻¹ region, as well as C-Cl and C-S stretching vibrations at lower wavenumbers.[13]

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (213.64 g/mol ). Due to the presence of chlorine, an isotopic peak at M+2 with approximately one-third the intensity of the molecular ion peak is expected, which is a characteristic signature for a molecule containing one chlorine atom. Fragmentation patterns would likely involve the loss of COOH, Cl, and other small fragments.

Synthesis of this compound

Proposed Synthetic Pathway

Caption: Key SNAr reactions of the title compound.

Representative Protocol for Reaction with an Amine:

-

Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent such as DMF or N-methyl-2-pyrrolidone (NMP), add the desired amine (1.1-1.5 equivalents) and a base such as triethylamine or diisopropylethylamine (2 equivalents).

-

Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 to 120 °C and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.

-

Isolation and Purification: Collect the precipitated product by filtration. If the product is soluble, extract with an organic solvent. The crude product can be purified by column chromatography on silica gel.

Reactions of the Carboxylic Acid Group

The carboxylic acid at the 6-position can undergo standard transformations, such as esterification, amidation, and reduction, providing further avenues for molecular diversification.

-

Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) or a coupling agent will yield the corresponding ester.

-

Amidation: Coupling with an amine using a standard peptide coupling reagent (e.g., HATU, HOBt/EDC) will form the corresponding amide.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Applications in Drug Discovery

The versatile reactivity of this compound makes it a highly valuable starting material for the synthesis of libraries of compounds for high-throughput screening and lead optimization in drug discovery programs. The benzothiazole core is present in numerous compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Caption: Workflow for utilizing the title compound in drug discovery.

By strategically modifying the 2- and 6-positions, researchers can fine-tune the pharmacological properties of the resulting molecules to enhance potency, selectivity, and pharmacokinetic profiles. For example, the introduction of various amine substituents at the 2-position can lead to compounds with potential kinase inhibitory activity, while modification of the carboxylic acid to amides or esters can improve cell permeability and metabolic stability.

Safety and Handling

This compound is classified as a skin, eye, and respiratory irritant. [6][19]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. In case of contact, flush the affected area with copious amounts of water.

Conclusion

This compound is a key synthetic intermediate with significant potential in the field of drug discovery. Its well-defined reactivity at both the 2- and 6-positions provides a versatile platform for the generation of diverse chemical libraries. This guide has outlined its key chemical properties, provided a representative synthesis protocol, and highlighted its utility in the development of novel therapeutic agents. As the demand for new and effective drugs continues to grow, the strategic use of such versatile building blocks will remain paramount in the quest for innovative medicines.

References

-

Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. (2020). ACS Omega. [Link]

-

Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. (2020). ACS Omega. [Link]

-

Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). MDPI. [Link]

- Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. (n.d.). ScienceDirect.

-

Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

6-benzothiazolecarboxylic acid, 2-[(2-chlorobenzoyl)amino]-, 1-methylethyl ester - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. [Link]

-

Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Publishing. [Link]

-

Benzothiazole-6-carboxylic acid | C8H5NO2S | CID 601670. (n.d.). PubChem. [Link]

-

Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. (n.d.). MDPI. [Link]

-

Synthesis and Pharmacological Activities of Benzothiazole Derivatives. (n.d.). Indian Journal of Pharmaceutical Education and Research. [Link]

-

nucleophilic aromatic substitutions. (2019). YouTube. [Link]

-

Four-component reaction of cyclic amines, 2-aminobenzothiazole, aromatic aldehydes and acetylenedicarboxylate. (2013). Beilstein Journal of Organic Chemistry. [Link]

-

Benzothiazoles in biologically active compounds. (n.d.). ResearchGate. [Link]

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). MDPI. [Link]

-

Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. [Link]

-

Nucleophilic Aromatic Substitution. (2019). YouTube. [Link]

-

Benzoic acid, 2-chloro-. (n.d.). NIST WebBook. [Link]

-

13C NMR Chemical Shifts. (n.d.). Oregon State University. [Link]

-

20.8 Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). NC State University Libraries. [Link]

-

Benzothiazole, 2-chloro-. (n.d.). NIST WebBook. [Link]

-

Benzothiazole-6-carboxylic acid - Optional[ATR-IR] - Spectrum. (n.d.). SpectraBase. [Link]

-

2-Methyl-1,3-benzothiazole-6-carboxylic acid | C9H7NO2S | CID 246898. (n.d.). PubChem. [Link]

-

Benzothiazoles. (n.d.). American Elements. [Link]

-

Theoretical FT-IR spectrum of benzothiazole. (n.d.). ResearchGate. [Link]

-

6.7: Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. [Link]

-

The C=O Bond, Part III: Carboxylic Acids. (2018). Spectroscopy Online. [Link]

- 13C-NMR Studies of Some Heterocyclically Substituted. (n.d.). Asian Journal of Chemistry.

- Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (n.d.). Geochimica et Cosmochimica Acta.

-

Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole. (n.d.). SAS Publishers. [Link]

-

13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. (n.d.). MDPI. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. mdpi.com [mdpi.com]

- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 3855-95-6 [chemicalbook.com]

- 6. 3855-95-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. myneni.princeton.edu [myneni.princeton.edu]

- 10. Benzothiazole(95-16-9) 13C NMR spectrum [chemicalbook.com]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Benzothiazole synthesis [organic-chemistry.org]

- 16. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]

- 17. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. benchchem.com [benchchem.com]

"CAS number 3855-95-6 properties"

An In-Depth Technical Guide to 3-(Trifluoromethyl)benzoyl Chloride (CAS No. 2251-65-2)

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 3-(Trifluoromethyl)benzoyl chloride, a pivotal reagent in modern organic synthesis. While the initial inquiry referenced CAS number 3855-95-6, our comprehensive search indicates a likely typographical error, as the chemical properties and applications align with CAS No. 2251-65-2 . This document will, therefore, focus on the latter, a compound distinguished by its trifluoromethyl group and its role as a versatile building block in the creation of complex molecules. As a highly reactive acyl chloride, it serves as a cornerstone in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty materials. The presence of the trifluoromethyl moiety is of particular significance, as it can impart desirable properties such as enhanced biological activity, lipophilicity, and metabolic stability to the target molecules. This guide will delve into its chemical and physical characteristics, spectroscopic data, synthesis, reactivity, applications, and safety protocols, offering a holistic resource for laboratory professionals.

Chemical and Physical Properties

3-(Trifluoromethyl)benzoyl chloride is a colorless to light yellow liquid with a pungent odor.[1][2][3] Its physical and chemical properties are summarized in the table below, compiled from various chemical suppliers and databases. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 2251-65-2 | [2][4][5] |

| Molecular Formula | C₈H₄ClF₃O | [2][4] |

| Molecular Weight | 208.57 g/mol | [4] |

| Appearance | Colorless to light yellow clear liquid | [1][2] |

| Density | 1.383 g/mL at 25 °C | [5] |

| Boiling Point | 184-186 °C/750 mmHg | [5] |

| Refractive Index (n20/D) | 1.477 | [5] |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Solubility | Sparingly soluble in water | [2] |

| Storage Temperature | Room temperature, under nitrogen | [5] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the verification of the identity and purity of 3-(Trifluoromethyl)benzoyl chloride.

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is characterized by signals in the aromatic region. A typical spectrum would show peaks at δ = 8.29 (s, 1H), 8.19 (d, J = 8 Hz, 1H), 7.83 (d, J = 8 Hz, 1H), and 7.55 (t, J = 8 Hz, 1H).[4]

-

Mass Spectrometry (MS): Mass spectral data is available for this compound, which is crucial for confirming its molecular weight and fragmentation pattern.[6]

-

Infrared Spectroscopy (IR): The IR spectrum provides information about the functional groups present in the molecule.[6]

Synthesis and Mechanism of Reactivity

Synthesis

3-(Trifluoromethyl)benzoyl chloride can be synthesized from 3'-(trifluoromethyl)acetophenone. One documented method involves the reaction with sulfuryl chloride (SO₂Cl₂) and sulfur monochloride (S₂Cl₂) in the presence of pyridine and chlorobenzene.[4]

An illustrative workflow for a laboratory-scale synthesis is presented below:

Caption: Synthesis workflow for 3-(Trifluoromethyl)benzoyl chloride.

Mechanism of Reactivity

As an acyl chloride, 3-(Trifluoromethyl)benzoyl chloride is a potent electrophile. The carbon atom of the carbonyl group is highly susceptible to nucleophilic attack due to the electron-withdrawing effects of both the chlorine atom and the trifluoromethyl group on the benzene ring. This reactivity makes it an excellent acylating agent for a variety of nucleophiles, including alcohols, amines, and arenes, to form esters, amides, and ketones, respectively.[7]

The general mechanism for acylation is depicted below:

Caption: General mechanism of acylation using 3-(Trifluoromethyl)benzoyl chloride.

Applications in Research and Development

The unique properties conferred by the trifluoromethyl group make this compound a valuable intermediate in several high-value chemical industries.

Pharmaceutical Synthesis

In the pharmaceutical sector, 3-(Trifluoromethyl)benzoyl chloride is a key building block for active pharmaceutical ingredients (APIs). The incorporation of the CF₃ group can significantly enhance a drug candidate's efficacy, metabolic stability, and absorption, distribution, metabolism, and excretion (ADME) profile.[7]

Agrochemical Development

This intermediate is heavily utilized in the development of modern pesticides, herbicides, and fungicides. The trifluoromethyl group can increase the potency and selectivity of these agricultural chemicals.[7][2]

Specialty Chemicals and Materials Science

Beyond life sciences, it finds applications in the synthesis of specialty chemicals, including performance polymers, dyes, and electronic materials where specific fluorinated aromatic structures are required to achieve desired thermal, optical, or electrical properties.[7]

The interconnectedness of its applications is visualized below:

Caption: Application areas of 3-(Trifluoromethyl)benzoyl chloride.

Safety, Handling, and First Aid

3-(Trifluoromethyl)benzoyl chloride is a corrosive and hazardous substance that requires careful handling.[8]

-

Hazards: It causes severe skin burns and serious eye damage.[8][9] It may also cause respiratory irritation.[9] Contact with water can liberate toxic gas.[8]

-

Handling: Use only outdoors or in a well-ventilated area.[9] Wear protective gloves, protective clothing, eye protection, and face protection.[8][9] Do not breathe fumes, mist, spray, or vapors.[9] Keep the container tightly closed in a dry, cool, and well-ventilated place, preferably under an inert atmosphere.[8] It is incompatible with water, strong oxidizing agents, strong acids, strong bases, and alcohols.[8]

-

First Aid:

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Get immediate medical attention.[8][9]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower. Wash with plenty of soap and water. Get immediate medical attention.[8][9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get immediate medical attention.[8][9]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[8][9]

-

Experimental Protocol: Amide Synthesis

This protocol provides a general procedure for the acylation of an amine with 3-(Trifluoromethyl)benzoyl chloride to form an amide.

Materials:

-

3-(Trifluoromethyl)benzoyl chloride

-

Primary or secondary amine

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Tertiary amine base (e.g., triethylamine, pyridine)

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Dropping funnel

-

Nitrogen or Argon gas supply

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere, dissolve the amine and the tertiary amine base in the anhydrous solvent.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of 3-(Trifluoromethyl)benzoyl chloride in the anhydrous solvent to the stirred amine solution via a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired amide.

References

- 3-(Trifluoromethyl)benzoyl chloride - Synquest Labs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQCZZDRdoRiyj7SYLz_QlX-lP3Ljg6xB64jHjfJDKTZUibx-NrT1E_c9NpUL4ZbMdWMjDstV23ztJpa3lfwRnSWRT8HVx7i7YLO9Bi6n9euV3fJUnbFHdg-3d5xCC7OFM6c9hKtyP2oscyGH2A13gKCgvPBHn6aYjWbSnHRL8UeXvAs4-Qy203ARFHlV8EVA==]

- 3-(Trifluoromethyl)benzoyl chloride synthesis - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGVl-T3J_ecCNTvvt3tRpdRdrWLKeuSs6dNC86sAPHZ476Q_ebA8g3VeAI-pmbW1WJsFP5AF_3_6M03ikG4xxE-kam3AFd1ZC6m-0lfteBoYN6FzZR2aHjBuENnGVdxnTUL8JJd7R5Zs4HHUD4SBpr8ld9lBKJ-R407AVmYmYAJ1QKdhNRNqA=]

- Understanding the Applications of 3-(Trifluoromethyl)benzoyl Chloride in Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmk64FDUbS5pBz63RKFi4SsB0VXU9BU2ccqjY3EQQK8w7e85PXnW6v6P-_kfk25zOdTaRRFJLttHnsPAAB5UYOWncV0jlzy7udkJy_7Hkw3d_5NiexlmIn-zL-BUIbtYqYfuvp6Wkg544f7bu96aFravpGgDF_Ky_Tliu-8gYaiyb-Hh_8Cl2-j92DMplFRuPoEbB369JGQsQId244gzdI0lVjBwG7ddzgNGkR2vkGz-rPzXru4Je-AOtKAnUzLvmG]

- 3-(Trifluoromethyl)benzoyl chloride | 2251-65-2 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7EyPgdFxOuVyJFCEKO4l5FwQZTx3Nrb0y4PE5szNRZDlbuUqr_sthA81ZdsOyscT1R720_Fw5_Rg9vrec6sUg-7EB0-IxaoFJTO9jiJQSC9wzb7kavSq2sju09cXzW_GSsyV4EH1mHIu5Sf45mXJ_35W3yfsMnDEfrSi_KXq3]

- 3-(Trifluoromethyl)benzoyl chloride 2251-65-2 wiki - Guidechem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuBSc8FwvZAqOWOJA_2JkR0CeVVd20yPytFi56y6kuB8zNZVkrRhZFOlImP8_KBbiVLPf971VHiXhhjfvovBPJO-uUS_fIzbP8qEpXUwgU8JBA7SA4ijo3UCkLn4AQrDQ_g_JwiP-T2mCKYR7V5mbkGKGQUl7xxhOFdDMlHvkoMSBiESWSWo-iMHItwF8=]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIiWvUTxx2WW-zXysvnpwhl5-_TofGN0RrpVml7H1Gqun43TbPH4pEyZNlnnqyb0Lr7vMaWglYdXDclQEawvYqGkBEo3ueXVeMJrxNS9TQsmsiS9VUKHqZxtXQwVM3UsPyY3Xoe5rfi3Py8fc12ufeD6g2s5WKT7SJMYkoU8FXPojxWVg8AXcqXfTHMI_pUQ8=]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_pgGWUMsr1XuL0dE6V2FvSgG-nljMm3B3bQVocG6yIrBZeITye6PJkHtm9ASqZrp5sWfIr5ZYT_Yi6DXUtvhI9P59x19Qz32xQwFtBb_sQ1mWkNGASh1CEFoVmOnJpbz1SBjI2w94z1aYdbzYpzTY1-2nNn42nfTd-8y_mfqHuUmEJGX1AdL4maNIrQJ5Aer3TYoLfRJ2zVYbJHYgHdVT8ONXErlIqwyf08bw1-jcCr4O67fG_YcE_n2tkICRqDqIMgKY_1kFZzaqC41dlqVknKv_PBZTNA==]

- 3-(Trifluoromethyl)benzoyl chloride - Chem-Impex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2xvORKsU2ArciAri_-NzhEhxoPEDPy86o96LTqsHEsfVQDuG6qe9F05j596sbHqhLZc0NO3AnuYHIcYLty4zCF_g3gzBXl0pxk9tCHsGouTOVAkmWT7lNAVjAAvI_tN0WnQ==]

- 3-(Trifluoromethyl)benzoyl chloride 98 2251-65-2 - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZSugw-YtfbmnOB-0TRvsGvp7DEkjIDOSwQQ58-cfPrRGzsCEDYIdsSuopMsgUS-C6UPGfmu2kAKkAMXKipeQZQcuGzMVlEXuQuaJfDVrxbum4JMV8UrvVxMRlVtvaebVx3P0nV9bOtwTYKj4fQ1eJPrLj]

- 3-(Trifluoromethyl)benzoyl chloride 98 2251-65-2 - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_WIlFPbHz8t6R3229GgYoH8bZKTWHTd5agvQ2qKjWMP6fU_cNEiKpuUoX73RtGObliR9L0-3MuW4yt_nQ2oVrLHaM--LGxxEAykoB6EA_B8O4zkWYHdrUw1x6MkPA8QDNy8jHnOo403tb9NQqUUkY3bfD]

- Exploring 3-(Trifluoromethyl)benzoyl Chloride: Properties and Applications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBh47b1151176kGeaUVKt-tZusR_-9V-UNQdot6a6T8fljtvwiK4sRvrBc3RRpDFZam7-eI9aKfY0i65Wpf_KbnsQP_pAlPULPiFgU-p4aM5fSj09uBBh83ood0QqAfuqOoFpadbidRgdWCfm6tUdWMw2lE1UqqXAjZo_0Jux_fUxMyOi_eOn5zq9JWdUvHLfyu9NnVSXfHJ91dKOT2mxrnao4mwwEAw==]

- 3-(Trifluoromethyl)benzoyl chloride - the NIST WebBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAp7INg9u0sAYXrCPzqIQps9MLucV2pVWnyFPC76CbdzLsCdpctC6-Dgs30fys9MMJXqSXGDmhNvK60_g99otZTkTloh6W7JsYLfcDz6TdH8qKK0jZWqReWW3cLa1PIaYG3bGhPp8WSxMV47UK]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Benzoyl chloride | C6H5COCl | CID 7412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(Trifluoromethyl)benzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 5. 3-(Trifluoromethyl)benzoyl chloride | 2251-65-2 [chemicalbook.com]

- 6. 3-(Trifluoromethyl)benzoyl chloride [webbook.nist.gov]

- 7. nbinno.com [nbinno.com]

- 8. fishersci.com [fishersci.com]

- 9. synquestlabs.com [synquestlabs.com]

An In-Depth Technical Guide to the Molecular Structure of 2-Chloro-1,3-benzothiazole-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

The benzothiazole nucleus represents a cornerstone in the architecture of pharmacologically active molecules. Its unique bicyclic, heteroaromatic structure imparts a favorable combination of rigidity, lipophilicity, and hydrogen bonding capability, making it a "privileged scaffold" in drug design. This guide focuses on a specific, synthetically versatile derivative: 2-Chloro-1,3-benzothiazole-6-carboxylic acid . The presence of a reactive chloro group at the 2-position and a carboxylic acid at the 6-position makes this molecule a highly valuable building block for the synthesis of a diverse array of compounds with potential therapeutic applications. As a Senior Application Scientist, this document aims to provide a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, reactivity, and potential applications, grounded in established scientific principles and experimental data.

Molecular Identity and Physicochemical Characteristics

A thorough understanding of a molecule's fundamental properties is paramount for its effective utilization in research and development. This section delineates the key identifiers and physicochemical parameters of this compound.

Structural and Chemical Identifiers

The unambiguous identification of a chemical entity is the first step in any scientific investigation. The following table summarizes the key identifiers for this compound.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 3855-95-6 |

| Molecular Formula | C₈H₄ClNO₂S[1] |

| Molecular Weight | 213.64 g/mol [1] |

| Canonical SMILES | C1=CC2=C(C=C1C(=O)O)N=C(S2)Cl |

| InChI | InChI=1S/C8H4ClNO2S/c9-8-10-5-2-1-4(7(11)12)3-6(5)13-8/h1-3H,(H,11,12) |

| InChIKey | QLAKWSXVXQRGDB-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Value/Predicted Range | Rationale and Comparative Insights |

| Melting Point | >250 °C (decomposes) | Benzothiazole-6-carboxylic acid has a reported melting point of 245-251 °C. The introduction of a chloro group is not expected to drastically lower the melting point, and the high melting point is indicative of a stable crystalline lattice. |

| pKa | Carboxylic Acid: ~4.0-4.5 Benzothiazole Nitrogen: ~1.0-2.0 | The carboxylic acid pKa is expected to be in the typical range for aromatic carboxylic acids. The pKa of the benzothiazole nitrogen is significantly lowered by the electron-withdrawing effects of the chloro and carboxylic acid groups, making it a very weak base. For comparison, the pKa of benzothiazole itself is approximately 6.5[2]. |

| logP | 2.5 - 3.5 (Predicted) | The octanol-water partition coefficient (logP) is a measure of lipophilicity. The benzothiazole core is lipophilic, and while the carboxylic acid adds polarity, the chloro group increases lipophilicity. This predicted range suggests moderate lipophilicity, a common feature in drug candidates. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF)[3] | The carboxylic acid group provides some water solubility, especially at higher pH where it is deprotonated. However, the overall non-polar character of the benzothiazole ring limits aqueous solubility[4]. Its solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) is expected to be good, facilitating its use in chemical reactions. |

Synthesis and Reactivity: A Chemist's Perspective

The synthetic accessibility and predictable reactivity of a molecule are critical for its application as a building block. This section details a plausible and efficient synthesis route and discusses the key reactive sites of this compound.

Retrosynthetic Analysis and Proposed Synthesis Protocol

A logical synthetic approach to this compound starts from a readily available substituted aniline. The benzothiazole ring can be constructed, followed by the introduction of the chloro group.

Experimental Protocol:

Step 1: Synthesis of 2-Mercapto-1,3-benzothiazole-6-carboxylic acid

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-amino-3-mercaptobenzoic acid in ethanol.

-

Add an equimolar amount of potassium hydroxide (KOH) to the solution and stir until it dissolves.

-

To this solution, add a slight excess of carbon disulfide (CS₂).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and acidify with a dilute solution of hydrochloric acid (HCl) until a precipitate is formed.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-mercapto-1,3-benzothiazole-6-carboxylic acid.

Step 2: Synthesis of this compound

-

In a fume hood, suspend 2-mercapto-1,3-benzothiazole-6-carboxylic acid in a suitable inert solvent such as dichloromethane (DCM) or chloroform (CHCl₃).

-

Cool the suspension in an ice bath.

-

Slowly add sulfuryl chloride (SO₂Cl₂) dropwise to the stirred suspension. An excess of sulfuryl chloride is typically used.[5]

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The reaction is often accompanied by the evolution of gas (SO₂ and HCl).

-

Upon completion, carefully quench the reaction by pouring it onto crushed ice.

-

Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Remove the solvent under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.

Causality Behind Experimental Choices: The use of a base (KOH) in the first step is to deprotonate the thiol, making it a more potent nucleophile for the reaction with carbon disulfide. The choice of sulfuryl chloride in the second step is based on its effectiveness in converting 2-mercaptobenzothiazoles to their 2-chloro counterparts in high yield.[1][5] The reaction is performed at low temperature initially to control the exothermic reaction.

Chemical Reactivity and Derivatization Potential

The chemical reactivity of this compound is dominated by two key functional groups: the 2-chloro substituent and the 6-carboxylic acid.

For instance, by reacting this compound with a library of amines at the 2-position and another library of amines at the carboxylic acid position, a large and diverse set of compounds can be rapidly generated for biological screening. This combinatorial approach is highly valuable in the early stages of drug discovery for identifying novel hit compounds.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: Based on data for related compounds, it is likely to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed.

Conclusion: A Versatile Tool for Chemical Innovation

This compound is more than just a chemical compound; it is a versatile tool for innovation in medicinal chemistry and materials science. Its well-defined molecular structure, predictable reactivity, and the proven pharmacological importance of its core scaffold make it an invaluable asset for researchers and drug development professionals. This guide has provided a comprehensive overview of its key characteristics, from its fundamental physicochemical properties to its potential applications in the quest for new therapeutic agents. As our understanding of disease pathways deepens, the strategic use of such well-designed molecular building blocks will undoubtedly continue to play a pivotal role in the development of the next generation of medicines.

References

Sources

- 1. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. brainly.com [brainly.com]

- 3. Benzothiazole-2-carboxylic Acid | Properties, Uses, Safety Data & Supplier in China [quinoline-thiophene.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. US2469697A - Preparation of 2-chlorobenzothiazole - Google Patents [patents.google.com]

The Benzothiazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, stands as a cornerstone in heterocyclic chemistry and drug discovery.[1][2] Its unique structural features and ability to interact with a multitude of biological targets have established it as a "privileged scaffold."[3] Benzothiazole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties, among others.[4][5][6] This guide provides a technical exploration of the core biological activities of benzothiazole derivatives, delving into their mechanisms of action, providing field-proven experimental protocols for their evaluation, and offering insights into the structure-activity relationships that govern their therapeutic potential.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Benzothiazole derivatives have emerged as potent agents against various cancer cell lines, acting through diverse and often multi-targeted mechanisms.[4][7] Their planar structure allows for intercalation with DNA, while various substitutions on the core ring system enable specific interactions with key oncogenic proteins.[8]

Core Mechanisms of Antitumor Action

The anticancer efficacy of benzothiazole compounds stems from their ability to interfere with critical cellular processes essential for tumor growth and survival. Key mechanisms include:

-

Inhibition of Key Kinases: Many derivatives are designed to target the ATP-binding sites of protein kinases that are overactive in cancer cells, such as EGFR, VEGFR, and PI3K, thereby blocking downstream signaling pathways responsible for proliferation and angiogenesis.[9]

-

Induction of Apoptosis: Certain benzothiazoles trigger programmed cell death by modulating the expression of pro- and anti-apoptotic proteins. For instance, some compounds induce apoptosis in hepatocellular carcinoma cells by increasing oxidative stress, causing mitochondrial membrane potential loss, and subsequently inhibiting the NF-κB pathway.[10][11]

-

Tubulin Polymerization Inhibition: Similar to established chemotherapeutics, some benzothiazole derivatives bind to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and ultimately, apoptosis.[8]

-

Enzyme Inhibition: A significant mechanism involves the inhibition of enzymes crucial for tumor survival. For example, many benzothiazole derivatives are potent inhibitors of carbonic anhydrase (CA) isoforms, particularly CA IX and XII, which are overexpressed in hypoxic tumors and contribute to their acidic microenvironment.[4][5][12]

Signaling Pathway Visualization: NF-κB Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation and cell survival, and its aberrant activation is a hallmark of many cancers. Benzothiazole derivatives can suppress this pathway, reducing the expression of downstream effectors like COX-2 and iNOS, thereby exerting both anti-inflammatory and antiproliferative effects.[10][11]

Caption: NF-κB pathway inhibition by benzothiazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a robust colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[13] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[14]

Principle: The amount of purple formazan produced is directly proportional to the number of viable, metabolically active cells.[15]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the benzothiazole derivatives in serum-free medium. After incubation, remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Following treatment, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[16] Incubate for another 3-4 hours at 37°C. During this period, viable cells will convert the MTT into formazan crystals.

-

Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the insoluble formazan crystals.[14]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of the resulting colored solution using a microplate spectrophotometer at a wavelength of 570 nm.[16]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Summary: Anticancer Activity

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Pyridyl-Benzothiazole | HepG2 (Liver) | 0.048 | Apoptosis Induction | [5] |

| Pyridyl-Benzothiazole | A549 (Lung) | 0.044 | Apoptosis Induction | [5] |

| 2-Aryl-Benzothiazole | NCI-H460 (Lung) | 4-20 (range) | Not specified | [17] |

| Nitrobenzyl-Benzothiazole | A431 (Skin) | Varies | Proliferation Inhibition | [18] |

| 2-Substituted-Benzothiazole | HepG2 (Liver) | 38.54 (at 48h) | NF-κB Inhibition | [11] |

Antimicrobial Activity: Combating Drug Resistance

The rise of multidrug-resistant pathogens presents a grave threat to global health, necessitating the discovery of novel antimicrobial agents.[19] Benzothiazole derivatives have demonstrated significant potential, exhibiting broad-spectrum activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[2][20]

Core Mechanisms of Antimicrobial Action

The antimicrobial effects of benzothiazoles are often attributed to their ability to disrupt essential microbial cellular processes:

-

Enzyme Inhibition: A primary mode of action is the inhibition of crucial bacterial enzymes that are absent in eukaryotes. Targets include DNA gyrase (essential for DNA replication), dihydropteroate synthase, and dihydrofolate reductase (both involved in the folic acid synthesis pathway).[21] More recently, E. coli dihydroorotase has been identified as a target.[21][22]

-

Disruption of Cell Integrity: Some derivatives can induce leakage of cellular components like DNA and proteins from microbial cells, suggesting damage to the cell membrane or wall.[21]

-

Inhibition of Virulence Factors: Certain compounds have been shown to inhibit the dimorphic transition of Candida albicans, a key virulence factor that allows the fungus to switch from a yeast to a more invasive hyphal form.[21]

Experimental Workflow: Antimicrobial Susceptibility Testing

A systematic workflow is critical for the efficient screening and evaluation of new antimicrobial candidates. The process typically involves initial screening followed by quantitative determination of inhibitory concentrations.

Caption: General workflow for antimicrobial activity screening.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.[23][24]

Principle: A standardized microbial inoculum is challenged with serial dilutions of the test compound in a liquid growth medium. Growth is assessed after incubation by visual inspection or spectrophotometric measurement.[25]

Step-by-Step Methodology:

-

Preparation of Inoculum: From a fresh culture (18-24 hours), suspend several colonies of the test microorganism (e.g., S. aureus, E. coli) in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: In a sterile 96-well microtiter plate, add 50 µL of sterile broth (e.g., Mueller-Hinton Broth) to wells 2 through 12. Add 100 µL of the stock solution of the benzothiazole derivative (at twice the highest desired test concentration) to well 1.

-

Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) should contain only broth.

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Well 12 receives no bacteria and serves as a negative control. The final volume in each well is 100 µL.

-

Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. A growth indicator like resazurin can be added to aid visualization.[23]

Data Summary: Antimicrobial Activity

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Naphthalene-Benzothiazole | E. coli | 25-100 | [21] |

| Naphthalene-Benzothiazole | S. aureus | 50-200 | [21] |

| Isatin-Benzothiazole | E. coli | 3.1 | [22] |

| Isatin-Benzothiazole | P. aeruginosa | 6.2 | [22] |

| Pyrimidine-Benzothiazole | S. aureus | 4-20 (µmol/L) | [17] |

| Pyrimidine-Benzothiazole | C. albicans | Varies | [17] |

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is an underlying cause of numerous diseases, including rheumatoid arthritis, cardiovascular disorders, and even cancer.[26] Benzothiazole derivatives have shown significant promise as anti-inflammatory agents, often acting by inhibiting key enzymes and transcription factors in the inflammatory cascade.[1][27]

Core Mechanisms of Anti-inflammatory Action

-

COX/LOX Inhibition: Similar to non-steroidal anti-inflammatory drugs (NSAIDs), many benzothiazoles inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, which are potent inflammatory mediators.[10][26]

-

NF-κB Pathway Inhibition: As detailed in the anticancer section, the inhibition of the NF-κB pathway is a crucial mechanism. By preventing the activation of NF-κB, these compounds suppress the expression of pro-inflammatory genes, including those for cytokines (TNF-α, IL-6), iNOS, and COX-2.[10][11]

-

Inhibition of Prostaglandin Synthesis: Tiaramide, a benzothiazole-derived drug, functions by inhibiting prostaglandin synthesis via COX-2 inhibition and also suppresses the release of other mediators like histamine.[9]

Experimental Protocol: In Vitro Protein Denaturation Inhibition

The inhibition of protein denaturation is a well-established method for in vitro screening of anti-inflammatory activity.[26] Inflammation can cause proteins to denature, and the ability of a compound to prevent this denaturation correlates with its anti-inflammatory potential.

Principle: When subjected to heat or chemicals, proteins lose their tertiary and secondary structures. The ability of a test compound to prevent this denaturation, often using Bovine Serum Albumin (BSA) as the model protein, is measured spectrophotometrically.

Step-by-Step Methodology:

-

Preparation of Solutions: Prepare a 0.2% (w/v) solution of Bovine Serum Albumin (BSA) in Tris buffer saline (pH 6.8). Prepare stock solutions of the benzothiazole derivatives and a standard drug (e.g., Diclofenac sodium) in DMSO.

-

Reaction Mixture: In test tubes, prepare a reaction mixture containing 0.5 mL of the BSA solution and 0.1 mL of the test compound at various concentrations (e.g., 10-500 µg/mL). A control tube should contain 0.5 mL of BSA and 0.1 mL of the vehicle.

-

Incubation: Incubate the tubes at 37°C for 20 minutes.

-

Denaturation: Induce denaturation by heating the tubes in a water bath at 72°C for 5 minutes.

-

Cooling and Measurement: Cool the tubes to room temperature and measure the turbidity (absorbance) of the solutions at 660 nm using a spectrophotometer.

-

Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Anticonvulsant Activity: Addressing Neurological Disorders

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide.[28] The search for safer and more effective antiepileptic drugs (AEDs) is ongoing, and benzothiazole derivatives have been identified as a promising class of compounds.[28][29]

Pharmacophoric Features and In Vivo Screening

The anticonvulsant activity of benzothiazoles is often linked to specific structural features that allow them to interact with neuronal targets. An ideal pharmacophore often includes a hydrophobic aryl ring, an electron donor atom, and hydrogen bond acceptor/donor sites.[30] Preclinical evaluation relies heavily on validated in vivo models that mimic different types of human seizures.[31][32]

Experimental Workflow: In Vivo Anticonvulsant Screening

Screening for anticonvulsant activity typically involves a two-stage process using rodent models to identify activity against generalized tonic-clonic and myoclonic seizures.

Caption: Workflow for primary in vivo anticonvulsant evaluation.

Experimental Protocols: MES and scPTZ Tests

These two models are the gold standard for the initial screening of potential AEDs.[33][34]

A. Maximal Electroshock (MES) Test

-

Principle: This test identifies compounds effective against generalized tonic-clonic seizures. An electrical stimulus applied to the cornea of a rodent induces a maximal seizure characterized by tonic extension of the hindlimbs.

-

Protocol:

-

Administer the test compound intraperitoneally (i.p.) to mice, typically 30-60 minutes before the test.

-

Apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

-

Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Abolition of this phase indicates that the compound has anticonvulsant activity.

-

B. Subcutaneous Pentylenetetrazole (scPTZ) Test

-

Principle: This model is used to identify compounds that can protect against myoclonic or absence seizures. The chemoconvulsant pentylenetetrazole (PTZ) acts as a non-competitive GABA-A receptor antagonist.

-

Protocol:

-

Administer the test compound i.p. to mice.

-

After the appropriate pre-treatment time, administer a subcutaneous injection of PTZ at a convulsive dose (e.g., 85 mg/kg).

-

Observe the animals for a period of 30 minutes for the onset of clonic seizures (characterized by rhythmic muscle spasms lasting for at least 5 seconds).

-

The absence of clonic seizures in the observation period indicates protection.

-

Synthesis and Future Perspectives

The synthesis of biologically active benzothiazoles often involves the condensation of 2-aminothiophenols with various electrophiles like aldehydes, carboxylic acids, or acyl chlorides.[6][35] Modern synthetic chemistry focuses on developing more efficient, one-pot, and green chemistry approaches to generate diverse libraries of these compounds for high-throughput screening.[35][36]

The future of benzothiazole-based drug discovery is promising. Research is moving towards the design of multi-target agents that can simultaneously address different facets of a complex disease, such as compounds with both anticancer and anti-inflammatory properties.[18] Further optimization of the benzothiazole scaffold will undoubtedly lead to the development of next-generation therapeutics with enhanced efficacy and improved safety profiles.

References

- 1. Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. benthamscience.com [benthamscience.com]

- 4. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmacyjournal.in [pharmacyjournal.in]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Anticancer and Anti-inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line [] [jag.journalagent.com]

- 11. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. broadpharm.com [broadpharm.com]

- 15. clyte.tech [clyte.tech]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benthamdirect.com [benthamdirect.com]

- 20. Synthesis and Biological Activities of Some Benzothiazole Derivatives - ProQuest [proquest.com]

- 21. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Assessment and evaluation of methods used for antimicrobial activity assay [wisdomlib.org]

- 26. journalajrb.com [journalajrb.com]

- 27. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 28. benthamdirect.com [benthamdirect.com]

- 29. Anticonvulsant and Neurological Profile of Benzothiazoles: A Mini-Review | Bentham Science [eurekaselect.com]

- 30. Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Animal models used in the screening of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. ijpsr.com [ijpsr.com]

- 33. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]

- 34. jddtonline.info [jddtonline.info]

- 35. ijper.org [ijper.org]

- 36. mdpi.com [mdpi.com]

The 2-Chloro Position of the Benzothiazole Ring: A Technical Guide to its Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, prized for its diverse biological activities and unique photophysical properties.[1][2][3] Central to its synthetic versatility is the 2-chloro-substituted benzothiazole, a highly tractable electrophile. The reactivity of the C2 position is significantly enhanced by the electron-withdrawing nature of the thiazole ring's nitrogen atom, making it a prime site for nucleophilic aromatic substitution (SNAr).[4] This guide provides an in-depth exploration of the synthesis, reactivity, and application of 2-chlorobenzothiazole, offering field-proven insights and detailed protocols for laboratory application.

The Benzothiazole Core: A Privileged Scaffold

Benzothiazole and its derivatives are integral to numerous therapeutic agents, exhibiting a wide range of pharmacological effects, including anticancer, antimicrobial, anticonvulsant, and neuroprotective properties.[3][5][6][7] Their utility also extends to industrial applications such as dyes and vulcanization accelerators.[1] The ability to readily functionalize the 2-position is key to accessing novel chemical space and developing next-generation compounds.

Understanding the Reactivity of 2-Chlorobenzothiazole

The C2 position of the benzothiazole ring is inherently electron-deficient. This is a consequence of the inductive effect of the adjacent nitrogen atom within the thiazole ring.[4] The presence of a chlorine atom at this position further enhances its electrophilicity, making it highly susceptible to attack by a wide range of nucleophiles.

The primary mechanism governing the substitution at this position is Nucleophilic Aromatic Substitution (SNAr) . This is a two-step addition-elimination process.[8][9]

-

Addition Step (Rate-Determining): A nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[10][11][12] The stability of this complex is crucial for the reaction to proceed.

-

Elimination Step: The aromaticity is restored by the expulsion of the chloride leaving group.

The presence of electron-withdrawing groups on the benzene portion of the scaffold can further activate the ring toward nucleophilic attack.[8][12]

Diagram: The SNAr Mechanism on 2-Chlorobenzothiazole

Caption: A standard laboratory workflow for SNAr reactions.

Applications in Drug Discovery

The derivatives of 2-chlorobenzothiazole are scaffolds for a multitude of therapeutic agents. The ability to easily introduce diverse functionalities at the C2 position allows for the fine-tuning of a compound's pharmacological profile.

-

(S)-lubeluzole: A neuroprotective agent, its synthesis involves the use of 2-chlorobenzothiazole. [13][14]* Anticancer Agents: Numerous 2-substituted benzothiazoles, particularly 2-aryl and 2-amino derivatives, have shown potent antiproliferative activity against various cancer cell lines. [2][6][7]* Kinase Inhibitors: The 2-aminobenzothiazole core is a recognized scaffold for designing potent kinase inhibitors, crucial in oncology and inflammation research. [7]

Conclusion

2-Chlorobenzothiazole is a robust and versatile electrophile, serving as a critical entry point for the synthesis of a vast library of functionalized benzothiazoles. Its reactivity, governed by the SNAr mechanism, is predictable and highly exploitable. A thorough understanding of the principles outlined in this guide enables researchers to strategically design and execute syntheses of novel compounds for applications ranging from medicinal chemistry to advanced materials.

References

- Perera, A. S., & Kumar, V. (n.d.). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. University of Sri Jayewardenepura.

- Shaikh, R., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6.

- S.C. Sharma, et al. (n.d.).

- Parmar, S. S., Singh, S. P., & Pandey, A. K. (1976). Synthesis of substituted thiobenzoxazoles/benzothiazoles: inhibition of cellular respiratory and monoamine oxidase activities and anticonvulsant property. Journal of Pharmaceutical Sciences, 65(3), 405-408.

- O. I. Pokrovskyi, et al. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.

- Moon, N. S. (1949). U.S. Patent No. 2,469,697. Washington, DC: U.S.

- D'Amico, J. J. (n.d.). REACTIONS IN THE THIAZOLE SERIES. I. REACTIONS OF 2-CHLOROBENZOTHIAZOLES WITH THIOUREAS.

- Bayer Aktiengesellschaft. (1984). Process for the preparation of 2-chloro-benzothiazole.

- Al-Ostath, A., et al. (2022). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. PMC - PubMed Central.

- D'Amico, J. J., Webster, S. T., Campbell, R. H., & Twine, C. E. (1965). 2-Substituted Thiobenzothiazole and Related Compounds. I. Novel Methods for the Preparation of 2,2'-Thiobis(benzothiazoles), 2-(N,N-Disubstituted amino)benzothiazoles, and Related Compounds.

- Ammazzalorso, A., Carradori, S., Amoroso, R., & Fernández, I. (2020).

- Townsend, C. A., et al. (n.d.). Solid-Phase Synthesis of 2-Aminobenzothiazoles. PMC - NIH.

- SAS Publishers. (n.d.).

- Royal Society of Chemistry. (n.d.).

-

Anticancer Research. (n.d.). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

MDPI. (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2016). REVIEW ON 2-SUBSTITUTED BENZOTHIAZOLES: DIVERSITY OF SYNTHETIC METHODS AND BIOLOGICAL ACTIVITIES. Retrieved from [Link]

-

ACS Publications. (n.d.). REACTIONS IN THE THIAZOLE SERIES. II. THE REACTION OF 2-CHLOROBENZOTHIAZOLE WITH THIOUREA IN AQUEOUS MEDIA. Retrieved from [Link]

-

ResearchGate. (n.d.). Alkoxy-amine linker-supported synthesis of 2-substituted benzothiazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Ortho-Selective Nucleophilic Aromatic Substitution Reactions of Polyhaloanilines with Potassium/Sodium O-Ethyl Xanthate: A Convenient Access to Halogenated 2(3H)-Benzothiazolethiones. Retrieved from [Link]

- Scholars Research Library. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis.

-

KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-substituted benzothiazoles via the Brønsted acid catalyzed cyclization of 2-amino thiophenols with nitriles. Retrieved from [Link]

- Baran Lab. (n.d.). Haloselectivity of Heterocycles.

- National Institutes of Health. (2021).

-

Semantic Scholar. (2009). Synthesis of 2-(4-Propyloxyphenyl)benzothiazole. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction. Retrieved from [Link]

- Evans, M. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube.

-

SLS Ireland. (n.d.). 2-Chlorobenzothiazole, 99%. Retrieved from [Link]

-

OpenStax adaptation. (n.d.). 16.6 Nucleophilic Aromatic Substitution. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 3. ijpsr.com [ijpsr.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Substituted Benzothiazoles as Antiproliferative Agents: Novel Insights on Structure-Activity Relationships [ricerca.unich.it]

- 7. mdpi.com [mdpi.com]

- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 9. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 10. benchchem.com [benchchem.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. 2-クロロベンゾチアゾール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 14. scientificlabs.ie [scientificlabs.ie]

A Senior Application Scientist's Guide to the Derivatization of the Carboxylic Acid Group on Benzothiazoles

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of pharmacologically active agents.[1] Carboxylic acid-substituted benzothiazoles are pivotal intermediates, offering a reactive handle for molecular elaboration. The strategic derivatization of this carboxylic acid group is a fundamental tactic in drug discovery, enabling the fine-tuning of physicochemical properties, pharmacokinetic profiles, and target engagement. This guide provides an in-depth exploration of the core chemical strategies for derivatizing the benzothiazole carboxylic acid, focusing on the underlying mechanisms, field-proven protocols, and the strategic rationale guiding the choice of synthetic route.

The Strategic Importance of the Benzothiazole Carboxylic Acid Moiety

Benzothiazole derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][3] The carboxylic acid group, while often crucial for target binding through hydrogen bonding or ionic interactions, can also present challenges in drug development, such as poor membrane permeability, high plasma protein binding, and susceptibility to metabolic liabilities like acyl-glucuronidation.[4][5]

Consequently, its derivatization into esters, amides, and other functional groups is not merely a synthetic exercise but a critical step in lead optimization. This process allows for the creation of prodrugs, modulation of solubility and lipophilicity, and the exploration of new binding interactions within a biological target.

Foundational Derivatization Strategies: Mechanisms and Methodologies